molecular formula C17H14FN5O2 B11057796 2-[(4-fluorophenyl)amino]-4-(2-furyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

2-[(4-fluorophenyl)amino]-4-(2-furyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11057796
M. Wt: 339.32 g/mol
InChI Key: HUBNYXVAFGRTRI-UHFFFAOYSA-N
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Description

Its core structure features a fused pyrimidine-triazine ring system with substituents at positions 2, 4, and 7. The 4-position bears a 2-furyl moiety, which contributes aromaticity and electron-rich properties, while the 8-methyl group may enhance steric stability. Although direct biological data for this compound are unavailable in the provided evidence, analogs within this class have been explored in drug discovery contexts, particularly in cytotoxicity screening and enzyme inhibition studies .

Properties

Molecular Formula

C17H14FN5O2

Molecular Weight

339.32 g/mol

IUPAC Name

2-(4-fluoroanilino)-4-(furan-2-yl)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C17H14FN5O2/c1-10-9-14(24)23-15(13-3-2-8-25-13)21-16(22-17(23)19-10)20-12-6-4-11(18)5-7-12/h2-9,15H,1H3,(H2,19,20,21,22)

InChI Key

HUBNYXVAFGRTRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=C(C=C3)F)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)amino]-4-(2-furyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimido[1,2-a][1,3,5]triazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the core structure.

    Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions where a fluorophenylamine is reacted with the core structure.

    Attachment of the Furyl Group: The furyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Methylation: The final step involves the methylation of the compound at the desired position using methylating agents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furyl group may yield furan-2,5-dione derivatives, while reduction of the nitro group could produce corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 2-[(4-fluorophenyl)amino]-4-(2-furyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)amino]-4-(2-furyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Alternatively, it may interact with receptors to modulate signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of the target compound lies in its substituent combination. Below is a comparative analysis with analogs from the evidence:

Compound ID/Ref. R<sup>2</sup> Substituent R<sup>4</sup> Substituent R<sup>8</sup> Molecular Weight Key Features
Target Compound 4-Fluorophenylamino 2-Furyl Methyl Not Reported Unique furyl and fluorine combination
4-Methylphenylamino 4-Methoxyphenyl Methyl Not Reported Methoxy enhances polarity
2,3-Dimethylphenylamino 4-Fluorophenyl Methyl Not Reported Dimethyl groups increase lipophilicity
Piperazinyl (4-Methoxyphenyl) 2-Methoxyphenyl Methyl 460.54 Piperazine improves solubility
3-Methylphenylamino Phenyl Methyl Not Reported Simple phenyl at R<sup>4</sup>
4-Methylphenylamino 4-Fluorophenyl Methyl Not Reported Similar to target but lacks furyl

Key Observations :

  • R<sup>2</sup>: Fluorine in the target’s 4-fluorophenylamino group may enhance metabolic stability compared to methyl or methoxy substituents .
  • R<sup>8</sup> : Methyl is conserved across most analogs, suggesting its role in maintaining core stability.

Physicochemical Properties Analysis

Property Target Compound (Inferred) Compound Compound
logP (Lipophilicity) ~2.5–3.5 3.528 Likely >3.0
Molecular Weight ~380–400 460.54 ~380–400
Hydrogen Bond Acceptors 6–7 6 5–6
Polar Surface Area ~70–80 Ų 69.3 Ų ~60–70 Ų

Implications :

  • The target’s 2-furyl group may reduce logP compared to phenyl analogs, improving aqueous solubility.
  • The 4-fluorophenylamino group could increase polarity and hydrogen-bonding capacity, enhancing target specificity .

Biological Activity

The compound 2-[(4-fluorophenyl)amino]-4-(2-furyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one belongs to a class of pyrimido[1,2-a][1,3,5]triazin-6-ones, which are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and comparative studies with structurally related compounds.

Structural Features

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H14FN5O
  • Molecular Weight : 299.31 g/mol

Biological Activity

Research indicates that compounds in the pyrimido[1,2-a][1,3,5]triazin-6-one class exhibit significant biological activities. The following sections detail specific activities observed for the compound .

Anticancer Activity

Studies have shown that 2-[(4-fluorophenyl)amino]-4-(2-furyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one demonstrates notable anticancer properties:

  • Mechanism of Action : The compound inhibits cell proliferation by inducing apoptosis in cancer cells.
  • Efficacy : In vitro studies using the A549 lung cancer cell line revealed an IC50 value of approximately 6.0 μM, indicating potent antiproliferative activity without significant toxicity to normal cells at higher concentrations (up to 100 μM) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Spectrum : It showed effectiveness against various strains of bacteria and fungi.
  • Potential Applications : Given its structural features, it may serve as a lead compound for developing new antimicrobial agents .

Interaction Studies

Research into the interaction of this compound with biological targets has highlighted its potential as a ligand for specific receptors:

  • 5-HT Receptors : The compound has been identified as a ligand for serotonin receptors, suggesting possible applications in neuropharmacology .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key differences:

Compound NameStructural FeaturesBiological Activity
2-Amino-4-(furan-2-yl)-8-methylpyrimido[1,2-a][1,3,5]triazineLacks fluorophenyl groupAntimicrobial
4-(4-Fluorophenyl)-8-methylpyrimido[1,2-a][1,3,5]triazineNo furan moietyAnticancer
2-Amino-4-(phenyl)-8-methylpyrimido[1,2-a][1,3,5]triazineNo fluorine substitutionAntiviral

This comparison illustrates how the inclusion of both a fluorophenyl group and a furan moiety in the target compound may enhance its biological activity and specificity compared to other related compounds .

Case Study 1: Anticancer Efficacy

In a study published in Nature Reviews Cancer, researchers evaluated the anticancer efficacy of various pyrimido[1,2-a][1,3,5]triazin derivatives. The results indicated that compounds with both fluorophenyl and furan groups exhibited superior growth inhibition in cancer cell lines compared to their counterparts lacking these features .

Case Study 2: Antimicrobial Properties

A recent investigation focused on the antimicrobial activity of pyrimido derivatives against Microsporum canis. The study found that certain derivatives showed significant inhibition zones on agar plates compared to controls. This suggests that modifications to the pyrimidine structure can enhance antimicrobial efficacy .

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